molecular formula C11H7F2NO2S B2685462 3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 2248387-57-5

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No. B2685462
CAS RN: 2248387-57-5
M. Wt: 255.24
InChI Key: SJSMCOKMUQDCCY-UHFFFAOYSA-N
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Description

Benzoic acid is a simple aromatic acid which has the smell of benzene or formaldehyde . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of compounds with a difluoromethyl group has benefited from the invention of multiple difluoromethylation reagents . A novel method for synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 has been developed .


Molecular Structure Analysis

The molecular structure of compounds with a difluoromethyl group can be examined using molecular docking simulations and Density Functional Theory (DFT) .


Chemical Reactions Analysis

The reaction mechanism of OH, NO3 and SO4 radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied .


Physical And Chemical Properties Analysis

Benzoic acid has a density of 1.075 grams per cubic centimetre at a temperature of 130°C . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .

Mechanism of Action

The mechanism of action of compounds with a difluoromethyl group can be elucidated through molecular docking findings .

Safety and Hazards

Benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (lungs) through repeated exposure .

Future Directions

The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction in the future . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .

properties

IUPAC Name

3-[4-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-9(13)8-5-17-10(14-8)6-2-1-3-7(4-6)11(15)16/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSMCOKMUQDCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CS2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

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